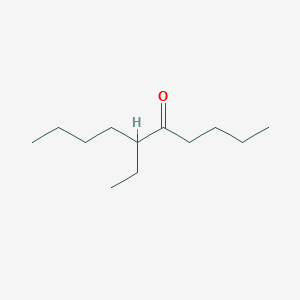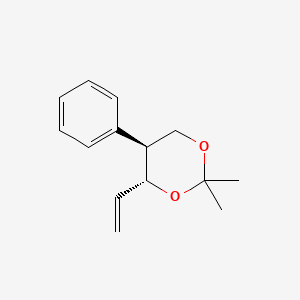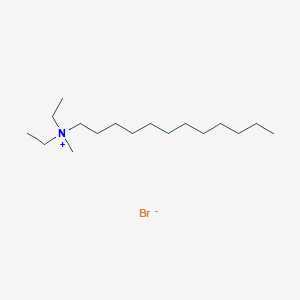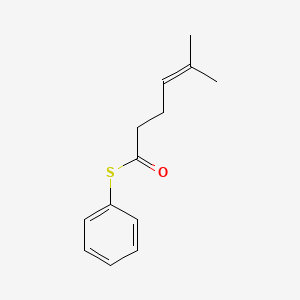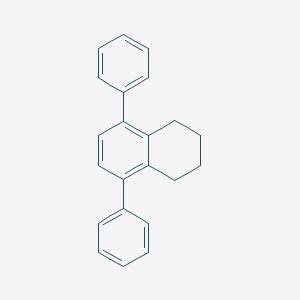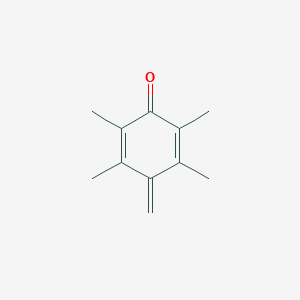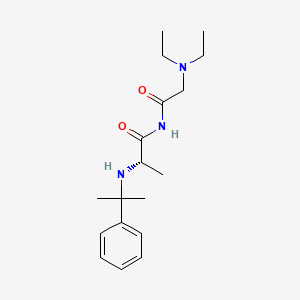
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- is a complex organic compound with the molecular formula C18-H29-N3-O2 and a molecular weight of 319.50 . This compound is characterized by its unique structure, which includes an alaninamide backbone with various substituents, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods are designed to optimize the reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes . The exact mechanism may vary depending on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alaninamide: A simpler analog with a similar backbone but fewer substituents.
N,N-Diethylglycyl-L-Alanine: Another related compound with different substituents on the glycine moiety.
Glycyl-L-Alanine: A dipeptide with a similar structure but lacking the complex substituents.
Uniqueness
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
101623-01-2 |
|---|---|
Molekularformel |
C18H29N3O2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(2S)-N-[2-(diethylamino)acetyl]-2-(2-phenylpropan-2-ylamino)propanamide |
InChI |
InChI=1S/C18H29N3O2/c1-6-21(7-2)13-16(22)19-17(23)14(3)20-18(4,5)15-11-9-8-10-12-15/h8-12,14,20H,6-7,13H2,1-5H3,(H,19,22,23)/t14-/m0/s1 |
InChI-Schlüssel |
CGXJUYMOSFIBKP-AWEZNQCLSA-N |
Isomerische SMILES |
CCN(CC)CC(=O)NC(=O)[C@H](C)NC(C)(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCN(CC)CC(=O)NC(=O)C(C)NC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


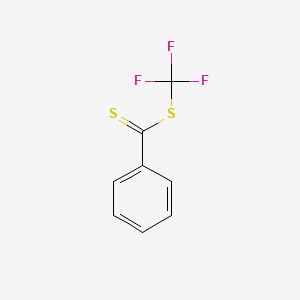
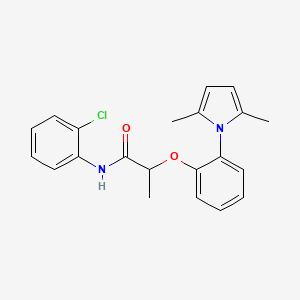
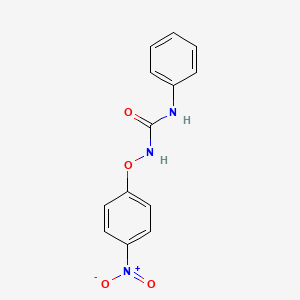
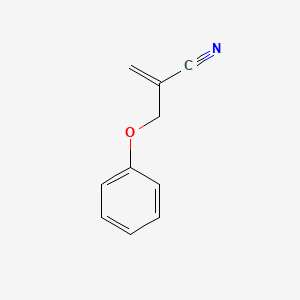
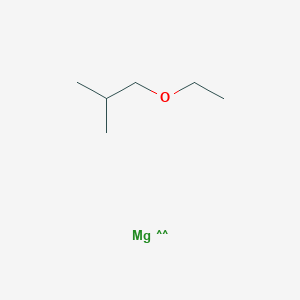
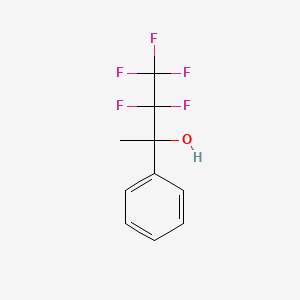
silane](/img/structure/B14344715.png)

